5-Bromo-6-fluoroisoindolin-1-one
Description
Pervasiveness of the Isoindolinone Core in Organic Chemistry and Chemical Biology Research
The isoindolinone scaffold, also known as a phthalimidine or a benzo-fused γ-lactam, is a recurring motif in a wide array of naturally occurring compounds. nih.gov This structural unit is found in various complex natural products, including indolocarbazoles and macrocyclic polyketide alkaloids. nih.gov The inherent biological activity and intricate architecture of these natural products have spurred considerable interest within the synthetic organic chemistry community. nih.gov
The versatility of the isoindolinone core allows for a multitude of chemical transformations, making it a valuable building block in the synthesis of novel organic molecules. nih.govorganic-chemistry.org Researchers have developed numerous methods for the construction of this heterocyclic system, further expanding its utility in creating diverse molecular frameworks. organic-chemistry.org In chemical biology, the isoindolinone scaffold serves as a fundamental pharmacophore, a key structural component responsible for a drug's interaction with a biological target. nih.gov This has led to the exploration of isoindolinone derivatives for their therapeutic potential in a range of diseases. nih.gov
Rationale for Focused Research on 5-Bromo-6-fluoroisoindolin-1-one within the Context of Halogenated Isoindolinones
The introduction of halogen atoms, such as bromine and fluorine, into the isoindolinone structure can significantly modulate a molecule's physicochemical properties and biological activity. researchgate.net Halogenation is a common strategy in drug design to enhance factors like lipophilicity, which can improve a compound's ability to cross cell membranes, and to influence its binding affinity with target proteins. researchgate.net
The specific placement of a bromine atom at the 5-position and a fluorine atom at the 6-position of the isoindolinone core in this compound creates a unique electronic and steric profile. This di-halogenated pattern is of particular interest to researchers for several reasons:
Modulation of Reactivity: The presence and position of these halogens can influence the reactivity of the aromatic ring and the lactam portion of the molecule, opening up avenues for further chemical modifications.
Probing Biological Interactions: The distinct electronegativity and size of bromine and fluorine can be exploited to probe and optimize interactions with biological targets. researchgate.net Halogen bonding, a type of non-covalent interaction involving a halogen atom, has been recognized as a significant force in molecular self-assembly and drug-receptor binding. nih.gov
Development of Novel Therapeutics: The unique properties imparted by this specific halogenation pattern make this compound a valuable intermediate in the synthesis of new potential therapeutic agents.
Overview of Research Trajectories for Isoindolinone-Based Compounds
Research into isoindolinone-based compounds is a dynamic and expanding field. Current research trajectories include:
Total Synthesis of Natural Products: The elegant and complex structures of naturally occurring isoindolinones continue to challenge and inspire synthetic chemists to devise novel and efficient synthetic routes. nih.govacs.org
Development of New Synthetic Methodologies: The creation of new and more sustainable methods for the synthesis of the isoindolinone core and its derivatives is an ongoing area of investigation. nih.govorganic-chemistry.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact. nih.govorganic-chemistry.org
Medicinal Chemistry and Drug Discovery: A significant portion of research is dedicated to the design and synthesis of isoindolinone derivatives with specific biological activities. nih.govrsc.org This includes their investigation as potential anticancer, antiviral, and antibacterial agents. nih.govrsc.org For instance, some isoindolinone derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and SARS-CoV-2 3CL protease. nih.govrsc.org
Materials Science: The self-assembly properties of certain isoindoline (B1297411) derivatives, driven by interactions such as halogen bonding, are being explored for the development of new organic materials with unique electronic and magnetic properties. nih.gov
Table of Compound Properties:
Below is a table summarizing the key chemical identifiers for this compound.
| Property | Value |
| CAS Number | 1427454-77-0 chemscene.com |
| Molecular Formula | C₈H₅BrFNO chemscene.com |
| Molecular Weight | 230.03 g/mol chemscene.com |
| SMILES | O=C1NCC2=C1C=C(Br)C(F)=C2 chemscene.com |
| Topological Polar Surface Area (TPSA) | 29.1 Ų chemscene.com |
| logP | 1.8316 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 1 chemscene.com |
| Rotatable Bonds | 0 chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVCUEKYFJWKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 6 Fluoroisoindolin 1 One and Analogous Halogenated Isoindolinones
Classical and Conventional Synthetic Routes to the Isoindolinone Framework
Traditional synthetic approaches to the isoindolinone core rely on fundamental organic reactions that build the heterocyclic system through cyclization, multi-component assembly, or lactamization strategies. These methods have been foundational in accessing a wide array of isoindolinone derivatives.
Cyclization and Annulation Strategies
Cyclization and annulation reactions are cornerstone strategies for constructing the bicyclic isoindolinone system. These methods typically involve the formation of the five-membered lactam ring onto a pre-existing benzene (B151609) ring. A common approach is the intramolecular cyclization of ortho-substituted benzamides. For instance, the cyclization of an appropriately substituted o-bromobenzyl carbamate (B1207046) can be initiated by halogen-metal exchange to form an aryllithium species, which then attacks the internal electrophilic carbamate to yield the N-functionalized isoindolinone ring system thieme-connect.com.
Another powerful method is the [4+1] annulation, where a four-atom component reacts with a one-atom component to form the five-membered ring. Chiral phosphoric acid-catalyzed atroposelective [4+1] annulation of ketoaldehydes and 1H-indol-1-amines has been utilized to synthesize isoindolinones with both central and axial chirality rsc.org. While not explicitly demonstrated for 5-Bromo-6-fluoroisoindolin-1-one, these cyclization strategies could theoretically be adapted by using appropriately halogenated starting materials, such as a 2-halomethyl-4-bromo-5-fluorobenzaldehyde derivative.
| Cyclization Strategy | Key Reactants | Description | Potential for Halogenated Analogs |
| Parham-type Cyclization | o-Bromobenzyl carbamates/thiocarbamates | Anionic cyclization via an aryllithium intermediate attacking an internal electrophile. | High potential, starting from halogenated o-bromobenzyl bromides. |
| [4+1] Annulation | Ketoaldehydes and 1H-indol-1-amines | Catalytic atroposelective annulation to form the five-membered ring. | Feasible with halogen-substituted ketoaldehydes. |
Multi-Component Reactions for Isoindolinone Synthesis
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for synthesizing diverse heterocyclic compounds, including isoindolinones nih.gov. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using an ortho-formylbenzoic acid as the carboxylic acid component, the resulting Ugi adduct can undergo a spontaneous or induced intramolecular cyclization to form the isoindolinone core. This approach has been used to generate libraries of isoindolinone compounds for biological screening nih.gov.
| MCR Type | Typical Components | Key Feature | Applicability to Halogenated Isoindolinones |
| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde, Amine, Carboxylic Acid (e.g., 2-formylbenzoic acid), Isocyanide | Convergent synthesis allowing for high diversity. | High, by using halogenated 2-formylbenzoic acids or halogenated amines/aldehydes. |
| Three-Component Thiolation | 2-Acylbenzaldehyde, Amine, Thiol | Catalyst-free synthesis of 3-thioisoindolinones. | Applicable by using halogenated 2-acylbenzaldehydes. |
Lactamization Approaches and Ring-Closing Methodologies
Lactamization, the formation of a cyclic amide, is a direct and widely used method for the synthesis of isoindolinones. This can be achieved through the intramolecular condensation of an amino acid derivative or the reaction between an ortho-substituted benzoic acid derivative and an amine.
One such approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines in the presence of a catalyst organic-chemistry.org. Another strategy is the domino Strecker-lactamization sequence, a one-pot, three-component synthesis using a Lewis acid catalyst to produce widely substituted isoindolinones nih.gov. Furthermore, cascade reactions, such as an asymmetric aza-Henry reaction followed by lactamization, have been developed to construct chiral 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones derived from 2-formyl benzoates acs.org.
These methods often demonstrate good functional group tolerance, suggesting their applicability to the synthesis of halogenated isoindolinones. For example, a 4-bromo-5-fluoro-2-carboxybenzaldehyde could serve as a precursor in a reductive lactamization sequence to yield the target compound.
Advanced and Sustainable Synthetic Approaches for Isoindolinone Derivatives
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For isoindolinone synthesis, this has led to the emergence of transition metal-catalyzed reactions that proceed with high atom economy and functional group tolerance.
Transition Metal-Catalyzed Methods
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Catalysts based on palladium, rhodium, ruthenium, and cobalt have been extensively employed to construct the isoindolinone scaffold through various bond-forming strategies rsc.orgsemanticscholar.org.
Direct C-H activation is a powerful and step-economical strategy that avoids the need for pre-functionalized starting materials. In the context of isoindolinone synthesis, this typically involves the ortho-C-H activation of a benzamide derivative, followed by coupling with a suitable partner and subsequent annulation rsc.orgsemanticscholar.org.
Rhodium and palladium catalysts are frequently used for the oxidative annulation of N-substituted benzamides with coupling partners like alkenes and alkynes semanticscholar.orgnih.gov. For example, rhodium(III)-catalyzed C-H activation of N-benzoylsulfonamides and their subsequent annulation with olefins provides an efficient route to a variety of 3-substituted isoindolinones nih.gov. Similarly, palladium-catalyzed dehydrogenative C–H cyclization of 2-benzyl-N-mesylbenzamides leads to isoindolinone derivatives without the need for stoichiometric oxidants acs.org.
The merger of C–H activation with other chemical transformations, such as the strain-release of small rings, has also been reported. A ruthenium-catalyzed reaction between benzoic acids and 1,2-oxazetidines provides a novel route to isoindolinones, showcasing the versatility of C-H activation strategies organic-chemistry.org. The tolerance of these catalytic systems to halogen substituents makes C-H activation a promising approach for the direct synthesis of compounds like this compound from the corresponding halogenated benzamide precursor.
| Catalyst System | Starting Material | Coupling Partner | Key Advantage |
| Rhodium(III) complexes | N-Benzoylsulfonamides | Alkenes, Diazoacetates | Broad compatibility with various olefins. |
| Palladium(II) complexes | N-Pentafluorobenzyl benzamides | Alkenes | Utilizes air as the oxidant. |
| Ruthenium(II) complexes | Benzoic acids | 1,2-Oxazetidines | Merges C-H activation with ring strain-release. |
| Cobalt complexes | 2-Bromobenzamides | Carbodiimides | Provides access to 3-(imino)isoindolin-1-ones. |
Cross-Coupling Reactions for Isoindolinone Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the synthesis of isoindolinone derivatives. researchgate.net These reactions often involve the coupling of an aryl halide with a suitable partner, a strategy that is directly applicable to the synthesis of halogenated isoindolinones.
One notable example is the tandem aza-Heck/Suzuki cross-coupling reaction. This methodology allows for the efficient synthesis of chiral isoindolinones from O-phenyl hydroxamic ethers and readily available arylboronic or alkenyl boronic acids. nih.govresearchgate.net A palladium catalyst paired with chiral phosphoramidite ligands under mild reaction conditions can yield chiral isoindolinones with high enantioselectivity. nih.gov This approach demonstrates excellent functional group compatibility, which is crucial when dealing with halogenated substrates that might be sensitive to harsh reaction conditions. nih.gov While a direct application to this compound is not explicitly detailed in the literature, the principles of this reaction are highly relevant for the coupling of appropriately substituted precursors.
The general mechanism for a Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, involves an oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Microwave-assisted Suzuki reactions have also been shown to be effective for generating carbon-carbon bonds in the synthesis of various heterocyclic compounds. mdpi.com
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions for the synthesis of isoindolinone-related structures.
| Catalyst/Ligand | Reactants | Product Type | Yield | Reference |
| Pd(OAc)₂ / Chiral Phosphoramidite | O-phenyl hydroxamic ether, Arylboronic acid | Chiral 3-arylisoindolinone | High | nih.gov |
| Pd₂dba₃CHCl₃ / Ph₃P | Allylindium reagent, Aryl halide | 3-Allylisoindolinone | Good | organic-chemistry.org |
| Pd/C | Aryl halide, Organoboron compound | Unsymmetrical biaryl | Good to Excellent | mdpi.com |
Carbonylation Reactions in Isoindolinone Synthesis
Carbonylation reactions, which introduce a carbonyl group into a molecule, are fundamental to the synthesis of the lactam ring in isoindolinones. nih.gov Transition metal-catalyzed carbonylation, particularly with palladium, provides a powerful means to construct the isoindolinone scaffold. nih.govresearchgate.net
A common strategy involves the palladium-catalyzed carbonylation of benzylamines, where a C-H bond is activated and a carbonyl group is inserted to form the lactam ring. organic-chemistry.org This can be achieved using carbon monoxide (CO) gas or CO surrogates. For instance, benzene-1,3,5-triyl triformate (TFBen) has been used as a convenient CO source for the palladium-catalyzed C-H carbonylation of benzylamines, providing isoindolinone scaffolds in good yields under gas-free conditions. organic-chemistry.org
Furthermore, palladium-catalyzed cascade carbonylation reactions have been developed for the synthesis of more complex, fused isoindolinone derivatives. nih.govpolimi.it These reactions can form multiple carbon-carbon and carbon-heteroatom bonds in a single step, incorporating two carbonyl groups and leading to polycyclic products. polimi.it For halogenated precursors, such as a bromo-fluoro substituted benzylamine derivative, these carbonylation methods would be a direct route to the corresponding halogenated isoindolinone. The synthesis of α-CF3 amides via palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene highlights the utility of this method for halogenated substrates. nih.gov
The table below illustrates examples of carbonylation reactions used in the synthesis of isoindolinones.
| Catalyst | CO Source | Substrate | Product | Yield | Reference |
| Palladium | TFBen | Benzylamine | Isoindolinone | Good | organic-chemistry.org |
| Palladium | CO gas | 2-bromo-N-(2-iodophenyl)benzamide | Fused Isoindolinone | Moderate to Good | nih.govpolimi.it |
| Pd(0) | N-Formylsaccharin | Aryl Halide | Acyl Fluoride | High | organic-chemistry.org |
Transition Metal-Free Methodologies
In the pursuit of more sustainable and cost-effective synthetic routes, transition metal-free methodologies for isoindolinone synthesis have gained significant attention. rsc.orgresearchgate.net These approaches avoid the use of potentially toxic and expensive heavy metals. rsc.org
Organocatalytic Transformations
Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has emerged as a powerful tool for the asymmetric synthesis of chiral isoindolinones. rsc.orgresearchgate.net These reactions often proceed under mild conditions with high enantioselectivity.
One such approach involves the organocatalytic functionalization of tertiary alcohols, leading to the enantioselective intramolecular heterocyclization of in situ generated 3-hydroxyisoindolinone-derived N-acyliminium ions. researchgate.net Chiral phosphoric acids are effective catalysts for this transformation, yielding functionalized 3,3-disubstituted isoindolinones with a high level of stereocontrol. researchgate.net Another strategy is the aldol-initiated organocascade reaction of nucleophilic isoindolinones with 2-formyl benzonitriles, which, in the presence of bifunctional organocatalysts, produces new heterocyclic hybrids with excellent diastereo- and enantioselectivities. rsc.org A refined strategy using chiral phosphoric acid catalysis has also been developed for the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. nih.gov
| Organocatalyst | Reaction Type | Substrates | Product | Enantioselectivity | Reference |
| Chiral Phosphoric Acid | Intramolecular Heterocyclization | 3-hydroxyisoindolinone derivative | 3,3-disubstituted isoindolinone | High | researchgate.net |
| Bifunctional Organocatalyst | Aldol-initiated Organocascade | Nucleophilic isoindolinone, 2-formyl benzonitrile | Isoindolinone-imidate hybrid | Excellent | rsc.org |
| Chiral Phosphoric Acid | (4+3) Cyclization | α-(3-isoindolinonyl) propargylic alcohol, 2-indolylmethanol | Spiro isoindolinone-oxepine-fused indole (B1671886) | High | nih.gov |
Electrochemical Synthesis of Isoindolinones
Electrochemical methods offer a green and efficient alternative for the synthesis of isoindolinones. These reactions use electricity to drive chemical transformations, often avoiding the need for harsh reagents. An efficient and practical electrochemical reduction of cyclic imides can be achieved in a simple undivided cell with carbon electrodes at room temperature, providing hydroxylactams and lactams in a controllable manner. organic-chemistry.org The reaction exhibits a broad substrate scope and high functional group tolerance. organic-chemistry.org This methodology could be particularly useful for the synthesis of halogenated isoindolinones, where selectivity is key.
Green Chemistry Principles Applied to Isoindolinone Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoindolinones. rsc.orgrsc.org
A green and facile approach for the synthesis of isoindolinone skeletons involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters in the presence of a fluorous phosphine organocatalyst in green solvents. rsc.org This method allows for the recycling of both the catalyst and the solvents, significantly reducing waste. rsc.org Another example is the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones and diazos via an intermolecular OH transfer, which delivers isoindolinone derivatives containing continuous quaternary carbons with a low E-factor, a metric of green chemistry. rsc.org Furthermore, an efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols proceeds under mild, metal-free conditions, making it a sustainable approach. nih.gov
| Green Chemistry Principle | Methodology | Substrates | Key Feature | Reference |
| Recyclable Catalyst and Solvents | Organocatalytic tandem reaction | 2-cyanobenzaldehydes, α,β-unsaturated ketones/esters | Use of fluorous phosphine and green solvents | rsc.org |
| Atom Economy | Rh(II)-catalyzed OH transfer | 3-hydroxyisoindolinones, diazos | Low E-factor of 5.70 | rsc.org |
| Metal-Free Conditions | One-pot synthesis | 2-benzoylbenzoic acid, chlorosulfonyl isocyanate, alcohols | Environmentally friendly, metal-free design | nih.gov |
Flow Chemistry Applications in Continuous Isoindolinone Synthesis
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of active pharmaceutical ingredients (APIs), including isoindolinones. jst.org.in This technology allows for enhanced reaction control, scalability, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. polimi.itjst.org.in
The synthesis of various organic scaffolds, including heterocyclic systems analogous to isoindolinones, has been successfully demonstrated using flow chemistry. uc.pt Reactions such as Suzuki and Heck couplings, which are pivotal for constructing the isoindolinone core, are well-suited for flow reactors. syrris.com The precise control over temperature, pressure, and reaction time in a flow system can lead to higher yields and purities compared to batch processes. jst.org.in For the synthesis of a specific target like this compound, a multi-step flow synthesis could be designed, integrating several reaction and purification steps into a single, continuous process. polimi.it This approach is particularly advantageous for handling halogenation reactions, which can be hazardous on a large scale in batch mode. polimi.it
Asymmetric Synthesis of Chiral Isoindolinone Scaffolds
The synthesis of chiral isoindolinones is of paramount importance, as the biological activity of many pharmaceutical compounds is dependent on a specific stereoisomer. chim.itnih.gov The C3 position of the isoindolinone core is a frequent site for substitution, and controlling its stereochemistry is a key objective in synthetic chemistry. acs.org Consequently, significant research has been dedicated to developing asymmetric methods, including organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries, to produce enantioenriched isoindolinone derivatives. chim.itnih.gov
Enantioselective Approaches to 3-Substituted Isoindolinones
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Various catalytic strategies have been developed to construct the chiral 3-substituted isoindolinone core with high levels of stereocontrol.
Organocatalysis: Chiral bifunctional organocatalysts, such as those incorporating a tertiary amine and a urea group, have been used to catalyze the aldol-cyclization tandem reaction of 2-formylarylnitriles and malonates, affording 3-substituted isoindolinones in high yields and with excellent enantioselectivities (up to 95% ee). rsc.org Chiral phosphoric acids have also proven effective in catalyzing enantioselective intramolecular heterocyclizations to yield functionalized isoindolinones. thieme-connect.com Additionally, chiral phase-transfer catalysts derived from cinchoninium salts are used in asymmetric intramolecular aza-Michael reactions to produce optically active isoindolinones. sciforum.net
Transition Metal Catalysis: Chiral transition-metal complexes are widely used in asymmetric synthesis. nih.gov For example, rhodium complexes featuring a chiral cyclopentadienyl (Cp) ligand have been shown to catalyze the C-H functionalization of arylhydroxamates to produce chiral isoindolinones with excellent enantioselectivities. sonar.ch
Table 3: Selected Enantioselective Methods for 3-Substituted Isoindolinone Synthesis
| Method | Catalyst / Reagent | Substrate Type | Enantiomeric Excess (ee) | Source |
| Organocatalysis | Chiral Bifunctional Tertiary-Amine/Urea | 2-Formylarylnitriles & Malonates | Up to 95% | rsc.org |
| Organocatalysis | Cinchoninium Phase-Transfer Catalyst | 2-(Acroloyloxymethyl)benzonitrile derivatives | Not specified | sciforum.net |
| Organocatalysis | Chiral Spirocyclic Phosphoric Acid | In situ generated ketimines & difluoroenoxysilanes | Up to 96% | researchgate.net |
| Transition Metal Catalysis | Chiral Cyclopentadienyl-Rhodium(III) Complex | Arylhydroxamates & Diazo derivatives | Excellent (not quantified) | sonar.ch |
| Tandem Reaction | Chiral Thiourea Organocatalyst | 2-Carbobenzyloxy-N-tosylbenzylidenimine & Thiols | Not specified | acs.org |
Diastereoselective Synthesis of Isoindolinone Derivatives
When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis seeks to selectively form one diastereomer over others. This is crucial for complex molecules with multiple chiral centers.
One effective strategy involves the use of chiral auxiliaries. For instance, (S)-tert-butylsulfinamide can be condensed with methyl 2-formylbenzoates to form a chiral N-tert-butylsulfinyl-isoindolinone. acs.org The sulfinyl group then directs the subsequent deprotonation and alkylation at the C3 position, leading to the formation of 3-substituted products with excellent yields and high diastereomeric ratios. acs.org
Organocatalysis has also been successfully applied to diastereoselective reactions. Bifunctional organocatalysts can initiate an aldol (B89426) organocascade reaction between nucleophilic isoindolinones and 2-formyl benzonitriles to generate complex heterocyclic hybrids with excellent diastereo- and enantioselectivities. rsc.org Another approach involves a tandem organocatalytic addition/cyclization reaction followed by a diastereoselective oxidation, which allows for the creation of adjacent carbon and sulfur stereocenters with high stereocontrol. acs.org These methods provide powerful tools for constructing complex, multi-chiral isoindolinone scaffolds.
Table 4: Examples of Diastereoselective Syntheses of Isoindolinone Derivatives
| Method | Catalyst / Auxiliary | Key Transformation | Diastereomeric Ratio (dr) | Source |
| Chiral Auxiliary | (S)-tert-butylsulfinamide | Directed alkylation of isoindolinone carbanion | High (not quantified) | acs.org |
| Organocascade Reaction | Bifunctional Organocatalyst | Aldol initiated cascade with 2-formyl benzonitriles | Excellent (not quantified) | rsc.org |
| Tandem Reaction/Oxidation | Chiral Thiourea / MCPBA | Addition of thiols followed by sulfoxidation | High (not quantified) | acs.org |
| One-Pot Tandem Synthesis | Not specified | Nitroaldol (Henry) reaction followed by cyclization/rearrangement | Not specified | figshare.com |
Reactivity and Derivatization Strategies for 5 Bromo 6 Fluoroisoindolin 1 One
Functional Group Transformations and Directed Modifications
The inherent reactivity of the functional groups on 5-bromo-6-fluoroisoindolin-1-one allows for selective modifications, providing a platform for creating a wide range of derivatives.
The bromine and fluorine atoms on the aromatic ring are key handles for derivatization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling , which pairs the aryl bromide with a boronic acid or ester, is a common method for introducing new aryl or vinyl substituents at the C-5 position. researchgate.netnih.govresearchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of a C-N bond, enabling the introduction of a wide variety of primary and secondary amines. numberanalytics.comlibretexts.orgwikipedia.org These reactions generally exhibit high functional group tolerance, making them suitable for complex molecule synthesis. nih.gov
The carbon-fluorine bond, while generally stronger than the C-Br bond, can be selectively activated under specific conditions. In nucleophilic aromatic substitution (SNAr) reactions, fluorine is often a better leaving group than other halogens, a counterintuitive trend attributed to the high electronegativity of fluorine polarizing the C-F bond and facilitating the initial nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com For SNAr to proceed efficiently, the aromatic ring typically requires activation by electron-withdrawing groups. youtube.com In the context of this compound, the carbonyl group of the lactam provides some electron-withdrawing character. More advanced methods, such as organic photoredox catalysis, have emerged to enable the SNAr of unactivated fluoroarenes with nucleophiles like azoles, amines, and carboxylic acids under mild conditions. nih.govnih.gov
Below is a table summarizing potential cross-coupling reactions at the halogenated positions.
| Reaction Type | Halogen Position | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
| Suzuki-Miyaura | C-5 (Br) | R-B(OH)₂ | Pd(OAc)₂ / PPh₃, Base (e.g., K₂CO₃) | C-C |
| Heck | C-5 (Br) | Alkene | Pd(OAc)₂ / P(o-tol)₃, Base (e.g., Et₃N) | C-C (alkenyl) |
| Sonogashira | C-5 (Br) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI, Base (e.g., Et₃N) | C-C (alkynyl) |
| Buchwald-Hartwig | C-5 (Br) | R-NH₂ | Pd₂(dba)₃ / BINAP, Base (e.g., NaOtBu) | C-N |
| Nucleophilic Aromatic Substitution (SNAr) | C-6 (F) | Nu-H (e.g., R-OH, R-NH₂, R-SH) | Strong Base or Photoredox Catalyst | C-Nu (C-O, C-N, C-S) |
The secondary amine within the lactam ring of this compound is a key site for functionalization. The N-H bond can be readily deprotonated with a suitable base (e.g., sodium hydride) to form a nucleophilic amide, which can then be reacted with various electrophiles.
N-Alkylation is a common modification, achieved by treating the lactam with a base followed by an alkyl halide or sulfonate. nih.govresearchgate.net This introduces an alkyl group onto the nitrogen atom, which can significantly alter the molecule's physical and biological properties. nih.govN-Arylation , a more complex transformation, can be accomplished using copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig nih.gov or Ullmann condensation, with aryl halides. nih.gov Additionally, acylation with acid chlorides or anhydrides can be performed to introduce acyl groups.
| Modification | Reagents (Typical) | Resulting Structure |
| N-Alkylation | 1. NaH; 2. R-X (X = Br, I, OTs) | N-Alkyl isoindolinone |
| N-Arylation | Aryl-Br, Pd or Cu catalyst, Ligand, Base | N-Aryl isoindolinone |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl isoindolinone |
Beyond substitution of the existing halogen atoms, the aromatic ring can be further functionalized through C-H activation. nih.govnih.gov The amide group within the isoindolinone core can act as a directing group, guiding a transition metal catalyst (commonly palladium or rhodium) to selectively activate and functionalize an ortho C-H bond. rsc.orgyoutube.com In the case of this compound, this would correspond to the C-7 position.
This strategy, known as directed ortho-metalation, allows for the introduction of various substituents, including alkyl, aryl, and heteroatom groups, with high regioselectivity. acs.orguwindsor.caacs.orgjst.go.jp For example, a Pd-catalyzed C-H olefination can introduce a vinyl group at the C-7 position, which can then participate in further reactions. rsc.org This approach provides a powerful method for building molecular complexity on the isoindolinone scaffold. youtube.com
Exploration of Novel Reaction Pathways and Mechanistic Studies
Research into isoindolinone chemistry continues to uncover novel synthetic routes and provide deeper mechanistic understanding. researchgate.net Cascade reactions, where multiple bond-forming events occur in a single pot, have become an efficient strategy for synthesizing complex isoindolinone derivatives. researchgate.net For instance, tandem reactions involving aldol (B89426) additions followed by cyclization and rearrangement have been developed to construct the core structure. rsc.org
Mechanistic studies have shed light on the intermediates and transition states involved in these transformations. In rhodium-catalyzed C-H activation, the formation of a five-membered rhodacycle intermediate is a key step that precedes coupling with an olefin or other partner. nih.gov Electrochemical methods are also emerging as a green and efficient way to induce cascade reactions for isoindolinone synthesis. researchgate.net Furthermore, detailed computational and experimental studies on nucleophilic aromatic substitution have clarified the role of cation radical intermediates in photoredox-catalyzed processes, explaining the observed regioselectivity based on arene electronics. nih.govnih.gov
Stereoselective Derivatization of Isoindolinone Derivatives
The synthesis of enantiomerically pure isoindolinones is of significant interest, as many biologically active molecules containing this core are chiral. chim.it The C-3 position of the isoindolinone ring is a common site for introducing a stereocenter.
Several strategies have been developed to achieve stereoselective derivatization:
Chiral Auxiliaries: A chiral auxiliary can be attached to the isoindolinone, often at the lactam nitrogen, to direct the diastereoselective addition of a substituent at the C-3 position. The auxiliary is then cleaved to yield the enantioenriched product. chim.itacs.org For example, N-tert-butylsulfinyl-isoindolinones have been used for the asymmetric synthesis of 3-substituted derivatives. acs.org
Organocatalysis: Chiral organic molecules, such as bifunctional thiourea-cinchona alkaloids, can catalyze the asymmetric construction of the isoindolinone ring. rsc.org These catalysts can promote tandem reactions, such as an aldol-cyclization sequence, to produce 3-substituted isoindolinones with high enantiomeric excess. rsc.org
Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are effective for a range of asymmetric transformations, including cascade reactions that form the isoindolinone core with a defined stereocenter. researchgate.net Rhodium and palladium catalysts are frequently employed in these systems. researchgate.net
These methods provide access to specific enantiomers of functionalized isoindolinones, which is crucial for investigating their pharmacological properties. nih.gov
Spectroscopic and Advanced Analytical Characterization Techniques for 5 Bromo 6 Fluoroisoindolin 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy would be expected to reveal the number of distinct proton environments in 5-Bromo-6-fluoroisoindolin-1-one, their chemical shifts, and their coupling patterns. The aromatic region would likely show complex splitting patterns for the two aromatic protons due to coupling to each other and to the neighboring fluorine atom. The methylene (B1212753) protons of the isoindolinone ring would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The N-H proton of the lactam would be expected to appear as a broad singlet.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic CH | 7.0 - 8.0 | d, dd | J(H,H), J(H,F) |
| Methylene CH₂ | 4.0 - 5.0 | s or ABq |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy would identify all unique carbon atoms in the this compound molecule. The spectrum would be expected to show signals for the carbonyl carbon of the lactam, the two aromatic carbons bonded to hydrogen, the two aromatic carbons bonded to bromine and fluorine, and the methylene carbon. The carbon bonded to fluorine would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Expected Coupling |
|---|---|---|
| Carbonyl C=O | 160 - 180 | |
| Aromatic C-F | 150 - 165 | ¹JCF |
| Aromatic C-Br | 110 - 125 | |
| Aromatic C-H | 115 - 135 | |
| Aromatic C (quaternary) | 130 - 150 |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling to the adjacent aromatic proton would result in a doublet.
Expected ¹⁹F NMR Data for this compound
| Fluorine Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the lactam, as well as absorptions corresponding to the aromatic C-H and C-C bonds, and the C-F and C-Br bonds.
Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (lactam) | 3200 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=O Stretch (lactam) | 1680 - 1720 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-F Stretch | 1000 - 1250 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. The mass spectrum would also display a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragmentation pattern could provide further structural information.
Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Ion (M⁺) | Presence of two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| High-Resolution Mass | Exact mass measurement confirming the molecular formula C₈H₅BrFNO. |
Hyphenated Techniques and Advanced Characterization Methods in Chemical Research
The structural elucidation and purity assessment of a new chemical entity like this compound would invariably rely on a combination of modern spectroscopic and chromatographic techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for analyzing complex mixtures and unequivocally identifying new compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For a non-volatile compound such as this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. In this technique, a high-performance liquid chromatography (HPLC) system separates the compound from any impurities or by-products. The eluent from the HPLC column is then introduced into a mass spectrometer.
The mass spectrometer provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet, with the two peaks separated by two mass units and having similar intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy and confidence.
Gas Chromatography-Mass Spectrometry (GC-MS)
If this compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed. Similar to LC-MS, GC separates the compound from volatile impurities before it enters the mass spectrometer. GC-MS is particularly useful for detecting and identifying any volatile organic impurities that may be present from the synthesis of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments would be necessary to confirm its structure.
1H NMR: This experiment would provide information about the number and chemical environment of the hydrogen atoms in the molecule. The splitting patterns of the signals (spin-spin coupling) would reveal the connectivity of the protons.
13C NMR: This would show the number of unique carbon atoms in the molecule, and their chemical shifts would indicate their functional group environment (e.g., aromatic, carbonyl, aliphatic).
19F NMR: The presence of a fluorine atom makes 19F NMR a crucial experiment. It provides a distinct signal for the fluorine atom, and its coupling with neighboring protons (1H-19F coupling) would be instrumental in confirming the substitution pattern on the aromatic ring.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the atoms within the molecule, confirming the isoindolinone core structure and the precise positions of the bromo and fluoro substituents.
Data Tables in Analytical Characterization
In a typical research setting, the data obtained from these analytical techniques would be presented in detailed tables to support the structural assignment and purity assessment of the compound. Due to the absence of specific published research on this compound, data tables cannot be generated for this specific compound. However, the following illustrates the type of data that would be presented.
Hypothetical Data Representation for this compound
| Analytical Technique | Parameter | Expected Observation |
| LC-MS | Retention Time (tR) | A single major peak indicating a pure compound. |
| Mass-to-Charge (m/z) | Molecular ion peak [M+H]+ with a characteristic bromine isotopic pattern. | |
| HRMS | Exact Mass | Calculated vs. Found mass would be compared to confirm the elemental formula. |
| 1H NMR | Chemical Shifts (δ) | Signals corresponding to the aromatic and methylene protons. |
| Coupling Constants (J) | Coupling between adjacent protons and with the fluorine atom. | |
| 13C NMR | Chemical Shifts (δ) | Signals for the carbonyl carbon, aromatic carbons, and the methylene carbon. |
| 19F NMR | Chemical Shift (δ) | A single signal for the fluorine atom, likely showing coupling to adjacent protons. |
Computational and Theoretical Studies on 5 Bromo 6 Fluoroisoindolin 1 One and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. For isoindolinone derivatives, DFT calculations provide fundamental insights into their behavior at a molecular level.
Electronic Structure Analysis and Molecular Orbitals
DFT calculations are employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov
Studies on related aniline (B41778) derivatives, such as 2-bromo-6-chloro-4-fluoroaniline, have utilized DFT at the B3LYP/6-31+G(d,p) level of theory to compute optimized geometrical parameters and analyze frontier molecular orbitals. researchgate.net These calculations reveal how the presence and position of halogen substituents influence the electronic distribution and energy levels within the molecule. For 5-Bromo-6-fluoroisoindolin-1-one, the electron-withdrawing nature of the bromine and fluorine atoms is expected to significantly impact the electron density distribution across the isoindolinone core, influencing its reactivity and interaction with biological targets. The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT calculations, helps to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Reactivity Predictions and Mechanistic Insights
The electronic parameters derived from DFT calculations serve as descriptors for predicting the reactivity of molecules. The energies of HOMO and LUMO are indicative of the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Furthermore, DFT is instrumental in elucidating reaction mechanisms. For instance, in the synthesis of isoindolinone derivatives through Pd-catalyzed coupling reactions, computational studies can map out the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism. acs.org These insights are crucial for optimizing reaction conditions and improving the yield of desired products like this compound.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are indispensable computational techniques for predicting and analyzing the interactions between a small molecule (ligand), such as an isoindolinone derivative, and a biological macromolecule, typically a protein receptor. These methods are pivotal in drug discovery for identifying potential drug targets and optimizing lead compounds.
Ligand-Protein Interaction Profiling and Binding Mode Analysis
The isoindolinone scaffold is a key feature in a variety of enzyme inhibitors, including those targeting poly(ADP-ribose) polymerase (PARP) and tankyrase. nih.govresearchgate.netnih.gov Molecular docking studies have been extensively used to understand how these inhibitors bind to the active sites of their target enzymes.
For example, in the development of novel isoindolinone-based PARP-1 inhibitors, docking studies have revealed critical hydrogen bonding interactions between the lactam moiety of the isoindolinone core and amino acid residues such as Gly863 and Ser904 in the PARP-1 active site. mdpi.comnih.gov The aromatic part of the isoindolinone can engage in π-π stacking interactions with residues like Tyr907. mdpi.com The substitution pattern on the isoindolinone ring, such as the bromo and fluoro groups in this compound, can significantly influence these interactions by altering the molecule's shape, electronic properties, and ability to form specific contacts, potentially enhancing binding affinity and selectivity.
Similarly, in the design of tankyrase inhibitors, docking studies have helped to identify key interactions and guide the synthesis of more potent compounds. researchgate.netnih.govdomainex.co.uk The insights gained from these studies on related isoindolinone derivatives can be extrapolated to predict the potential binding modes of this compound with various protein targets.
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Isoindolinone Carboxamides | PARP-1 | Gly863, Ser904 | Hydrogen Bonding |
| Tyr907 | π-π Stacking | ||
| 2-Phenyl-3,4-dihydroquinazolin-4-one | Tankyrase I | - | H-bonding, Van der Waals |
| N-substituted isoindoline-1,3-diones | TNF-α, HDAC, VEGF, EGF, Tyrosine Kinase | - | Hydrogen Bonding, Hydrophobic |
Receptor Binding Prediction and Selectivity Profiling
Virtual screening campaigns often utilize molecular docking to predict the binding affinity of a large library of compounds against a specific protein target. This approach has been successful in identifying novel tankyrase inhibitors from extensive compound databases. nih.govnih.gov By docking this compound and its virtual derivatives into the binding sites of various receptors, researchers can predict their potential biological targets and assess their selectivity profile.
Selectivity is a crucial aspect of drug design, and computational methods can help in designing compounds that preferentially bind to the desired target over off-targets. By comparing the predicted binding affinities and modes of a compound across different but related proteins, such as different members of the PARP family, it is possible to engineer selectivity. The specific substitution pattern of this compound would play a critical role in determining its selectivity for different receptor binding pockets.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.
While no specific QSAR studies focusing solely on this compound have been reported, QSAR models have been developed for other classes of compounds with similar biological targets. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrimido-isoquinolin-quinone derivatives to understand the structural requirements for anti-MRSA activity. researchgate.net These studies generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with biological activity.
2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity.
2D-QSAR models correlate two-dimensional chemical descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices, with the biological activity of a series of compounds.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. These methods are instrumental in designing new molecules with enhanced potency. srce.hr
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more comprehensive picture of the molecular interactions critical for biological activity.
A literature search did not yield any specific CoMFA or CoMSIA studies performed on a series of this compound derivatives. Such a study would require a dataset of analogues with measured biological activities to build and validate the QSAR models.
Predictive Models for Biological Activity Optimization
Predictive models derived from QSAR studies are powerful tools for optimizing the biological activity of lead compounds. Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov
This virtual screening process allows computational chemists to prioritize the synthesis of compounds that are predicted to have the most promising activity profiles, thereby saving significant time and resources in the drug discovery pipeline. The insights gained from the 3D-QSAR contour maps can guide the rational design of new derivatives with improved potency and selectivity. nih.gov
Without established QSAR models for this compound, the generation of predictive models for its biological activity optimization is not currently feasible.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for:
Conformational Analysis: Understanding the dynamic behavior of a molecule and identifying its low-energy, biologically relevant conformations.
Binding Stability: Simulating the interaction between a ligand (like this compound) and its biological target (e.g., an enzyme or receptor). These simulations can assess the stability of the ligand-protein complex, identify key interacting residues, and calculate the binding free energy.
No specific molecular dynamics simulation studies for this compound, either in isolation or in complex with a biological target, were found in the reviewed literature. Such studies would be contingent on identifying a specific biological target for this compound.
Academic Research Applications of 5 Bromo 6 Fluoroisoindolin 1 One Derivatives
Enzyme Inhibition Studies and Mechanistic Investigations
The isoindolinone core is a versatile scaffold utilized in the design of inhibitors for several key enzyme families. Researchers have modified this structure to achieve potency and selectivity, leading to numerous academic studies investigating its potential therapeutic applications.
Carbonic Anhydrase Inhibition and Isoform Selectivity
Derivatives of the isoindolinone scaffold have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. In one study, novel isoindolinone derivatives were synthesized and evaluated for their inhibitory effects on hCA I and hCA II, two physiologically significant isoforms. nih.gov All tested compounds demonstrated potent, low-nanomolar inhibition. nih.gov
The molecular design of these inhibitors often follows a modular strategy, incorporating a core scaffold (the isoindolinone), a linker, and a tail, to optimize interactions within the enzyme's active site. nih.gov The results indicated that the synthesized isoindolinone derivatives had a high affinity for both hCA I and hCA II. nih.gov For instance, the inhibition constants (Ki) for hCA I were in the range of 11.48 to 87.08 nM, while for hCA II, they ranged from 9.32 to 160.34 nM. nih.gov
| Compound | hCA I Inhibition (Ki, nM) | hCA II Inhibition (Ki, nM) |
| Derivative 2a | 11.48 ± 4.18 | 9.32 ± 2.35 |
| Derivative 2b | 20.31 ± 6.11 | 22.04 ± 5.49 |
| Derivative 2c | 87.08 ± 35.21 | 160.34 ± 46.59 |
| Derivative 2d | 33.72 ± 10.33 | 36.17 ± 9.44 |
| Derivative 2e | 15.06 ± 3.89 | 16.21 ± 4.17 |
| Derivative 2f | 12.14 ± 2.97 | 13.04 ± 3.16 |
| Acetazolamide (Standard) | 250.0 (reported value) | 12.0 (reported value) |
Data sourced from a study on novel isoindolinone derivatives. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
The isoindoline-1,3-dione scaffold, a close structural relative of isoindolinone, has been extensively used to develop inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. nih.govnih.gov In one such study, a series of isoindolin-1,3-dione-based acetohydrazides showed potent inhibition of AChE, with IC50 values ranging from 0.11 to 0.86 µM. nih.gov The most potent compound in that series demonstrated a competitive mode of inhibition against AChE. nih.gov
Another study focused on indolinone-based compounds bearing a benzylpyridinium moiety, which were designed as dual-binding inhibitors. ssu.ac.ir Many of these derivatives showed inhibitory activity against AChE superior to the standard drug donepezil. ssu.ac.ir The most active compound, a 2-chlorobenzyl derivative, had an IC50 value of 0.44 nM against AChE, making it significantly more potent than donepezil. ssu.ac.ir The same series of compounds also showed potent inhibition against BChE. ssu.ac.ir
| Scaffold | Target Enzyme | IC50 Value (µM) |
| Isoindolin-1,3-dione derivative I | AChE | 1.12 |
| Isoindolin-1,3-dione derivative III | BChE | 21.24 |
| Indolinone derivative 3c | AChE | 0.00044 |
| Isoindolin-1,3-dione-acetohydrazide 8a | AChE | 0.11 |
Data compiled from studies on isoindoline-1,3-dione and indolinone derivatives. nih.govnih.govssu.ac.ir
Phosphoinositide 3-Kinase (PI3K) Inhibition
The isoindolinone core has been identified as a key structural motif for inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways related to cell growth and proliferation. acs.org Research has led to the discovery of isoindolinone-containing compounds that are highly selective inhibitors of the PI3Kγ isoform. acs.org The isoindolinone core extends deep into the ATP-binding pocket of the enzyme. acs.org Crystallography studies of a related compound in a PI3Kδ construct confirmed that the isoindolinone core establishes hydrophobic interactions, while its lactam carbonyl forms a hydrogen bond with the catalytic lysine (B10760008) residue. acs.org This structural insight is crucial for designing inhibitors with high isoform selectivity, which is important because the different PI3K isoforms have distinct physiological roles. acs.orgnih.gov
Histone Deacetylase (HDAC) Inhibition
Derivatives featuring the isoindolinone skeleton have emerged as potent histone deacetylase (HDAC) inhibitors. HDACs are key targets in cancer therapy, and several isoindolinone-based compounds have shown significant promise. In one study, a series of novel isoindolinone derivatives yielded multiple compounds with nanomolar IC50 values against HDAC1. nih.gov The most potent compounds, 5a, 5b, and 13a, exhibited IC50 values of 65.6 nM, 65.1 nM, and 57.9 nM, respectively. nih.gov Further investigation established that compound 5b was a selective inhibitor for HDAC1, HDAC2, and HDAC3. nih.gov
Another research effort designed and synthesized isoindolinone-hydroxamic acid derivatives. nih.gov A representative compound from this series demonstrated more potent growth-inhibitory activity against pancreatic cancer cells than the clinically used HDAC inhibitor Vorinostat (SAHA). nih.gov
| Compound | Target Enzyme | IC50 Value (nM) |
| Derivative 5a | HDAC1 | 65.6 |
| Derivative 5b | HDAC1 | 65.1 |
| Derivative 13a | HDAC1 | 57.9 |
Data from a study on novel isoindolinone derivatives as HDAC inhibitors. nih.gov
Cyclooxygenase (COX) Inhibition
The isoindoline-1,3-dione scaffold has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. researchgate.netijlpr.com Studies have shown that N-substituted isoindoline-1,3-dione derivatives can exhibit good inhibitory activity against both COX-1 and COX-2. researchgate.netresearchgate.net The design strategy often aims for selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Molecular docking studies suggest that different parts of the inhibitor molecule interact with key amino acids in the active sites of COX-1 and COX-2, which can be exploited to achieve selectivity. ijlpr.comnih.gov For example, one derivative, ZJ1, showed promise as a potent COX-2 inhibitor with a ligand efficiency score higher than the marketed drug Indomethacin. ijlpr.com
Other Enzyme Systems Under Investigation (e.g., InhA, BACE-1, PDE10A, Aurora A Kinase)
While the reviewed literature does not provide extensive information on the inhibition of InhA, BACE-1, or PDE10A by derivatives of the specific 5-Bromo-6-fluoroisoindolin-1-one scaffold, the related indolin-2-one core has been successfully used to develop potent inhibitors of Aurora kinases.
Aurora A/B Kinase Inhibition: Aurora kinases are crucial for cell cycle regulation, and their overexpression is linked to tumorigenesis. whiterose.ac.uk The indolin-2-one scaffold has served as a foundation for potent and selective Aurora kinase inhibitors. whiterose.ac.uknih.gov One study developed a series of indolin-2-one derivatives, identifying two compounds, a carbamate (B1207046) (6e) and a cyclopropylurea (8a), with significant inhibitory activity against Aurora B (IC50 = 16.2 nM and 10.5 nM, respectively). nih.gov Another research group designed (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A, with the most active compound showing an IC50 of 1.68 µM. rsc.org
| Compound | Target Enzyme | IC50 Value (nM) |
| Carbamate 6e | Aurora B | 16.2 |
| Cyclopropylurea 8a | Aurora B | 10.5 |
| Compound AK34 | Aurora A | 1680 |
Data compiled from studies on indolin-2-one and benzylideneindolin-2-one derivatives. nih.govrsc.org
Receptor Binding Research and Ligand Design
The investigation of how this compound derivatives bind to different receptors is a cornerstone of their application in academic research. These studies are crucial for understanding their potential therapeutic uses and for the rational design of new, more effective compounds.
Adrenergic Receptor Affinity and Selectivity Studies
While direct studies on this compound derivatives and their affinity for adrenergic receptors are not extensively detailed in publicly available literature, the broader class of isoindolinone and related heterocyclic derivatives has been a subject of interest in the quest for selective adrenergic agents. Research on analogous structures, such as benzothieno[3,2-d]pyrimidine derivatives, has revealed high affinity for α1-adrenergic receptor subtypes. For instance, certain compounds in this class have demonstrated very high affinity, particularly for the α1D-AR subtype. nih.gov This suggests that the isoindolin-1-one (B1195906) core, when appropriately substituted, could also yield potent and selective adrenergic receptor ligands. The exploration of how the specific 5-bromo and 6-fluoro substitution pattern of the target compound influences binding at α1A, α1B, and α1D adrenergic subtypes remains a compelling area for future research.
Dopamine (B1211576) Receptor Ligand Investigations, specifically D4 Receptor
The dopamine D4 receptor is a significant target in the development of treatments for central nervous system disorders. Research has shown that derivatives of similar scaffolds, such as indolin-2-one, can exhibit remarkable affinity and selectivity for the D4 receptor. nih.govsigmaaldrich.com For example, a series of indolin-2-one derivatives bearing a piperazinylbutyl side chain were synthesized and evaluated for their binding to dopamine D2-like receptors. nih.govsigmaaldrich.com One particular derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, displayed a very high affinity for the D4 receptor with a Ki value of 0.5 nM. nih.gov
In a study focused on identifying selective D4 ligands, various modifications of a lead compound were explored. This led to the discovery of compounds with high potency and selectivity for the D4 receptor. nih.gov For instance, compound 27 in one study was the most potent with a Ki of 0.84 nM at the D4 receptor. nih.gov Another compound, while slightly less potent (KiD4=3.9 nM), showed excellent selectivity with little to no binding at other dopamine receptor subtypes. nih.gov These findings underscore the potential of heterocyclic scaffolds, likely including this compound, to serve as a foundation for potent and selective D4 receptor ligands.
Table 1: Dopamine D4 Receptor Binding Affinities of Representative Heterocyclic Derivatives
| Compound ID | Core Structure | Modifications | D4 Receptor Ki (nM) |
| 4c | Indolin-2-one | 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) | 0.5 nih.gov |
| 27 | Phenylpiperazine | Varies | 0.84 nih.gov |
| 28 | Phenylpiperazine | Varies | 3.9 nih.gov |
This table is illustrative and based on data from related heterocyclic compounds, as specific data for this compound derivatives is not available in the search results.
Sigma Receptor Binding Properties and Subtype Selectivity
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations
Understanding the relationship between the chemical structure of a molecule and its biological activity (SAR) or properties (SPR) is a fundamental aspect of drug discovery and chemical biology.
Elucidating Key Structural Motifs Responsible for Biological Activity
The biological activity of derivatives of this compound is intrinsically linked to their structural features. While specific SAR studies on this exact scaffold are not detailed in the search results, general principles from related heterocyclic compounds can be inferred. For instance, in a series of pyridazinone derivatives targeting α1-adrenoceptors, the length of a polymethylene chain acting as a spacer was shown to significantly influence affinity. nih.gov An increase in chain length up to seven carbon atoms led to a gradual increase in affinity. nih.gov Similarly, for indolin-2-one based dopamine D4 ligands, the nature of the substituent on the piperazine (B1678402) ring is a key determinant of both affinity and selectivity. nih.gov The presence of a 4-hydroxybenzyl group, for example, was found to be highly favorable. nih.gov These examples highlight the importance of systematic modifications to different parts of the molecule to map out the key structural motifs driving biological activity.
Impact of Halogenation (Bromine and Fluorine) on Molecular Interactions and Activity Profiles
The presence of both bromine and fluorine on the isoindolin-1-one core is a defining feature of the title compound. Halogen atoms can significantly influence a molecule's physicochemical properties and its interactions with biological targets. Fluorine, being highly electronegative, can alter the acidity of nearby protons, modulate metabolic stability, and form hydrogen bonds. Bromine, a larger and more polarizable halogen, can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in drug design.
The substitution of aromatic hydrogens with fluorine has been shown to have a dramatic effect on the strength of halogen bonds, in some cases making them up to 100% stronger. nih.gov This increased strength in molecular interactions can translate to higher binding affinities at a target receptor. The specific placement of bromine at position 5 and fluorine at position 6 on the isoindolin-1-one ring will create a unique electronic and steric profile, influencing how the molecule fits into and interacts with a receptor's binding pocket. This distinct halogenation pattern is a critical element in the design of derivatives with potentially novel activity profiles.
Synthetic Utility as Versatile Building Blocks in Advanced Organic Synthesis
The isoindolinone scaffold is a cornerstone in synthetic chemistry due to its presence in numerous biologically active compounds and its capacity for chemical modification. The specific derivative, this compound, is particularly useful because its two halogen atoms offer distinct and orthogonal sites for synthetic elaboration, allowing for stepwise and controlled construction of more complex molecular architectures.
Precursors for Complex Heterocyclic Systems and Fused Analogues
The inherent reactivity of the isoindolinone core makes it an excellent starting point for generating diverse heterocyclic structures. The presence of multiple reactive sites within the molecule allows for the assembly of intricate frameworks with significant molecular diversity. researchgate.net For instance, the carbon atom adjacent to the carbonyl group (C-3) can be functionalized, and the aromatic ring can undergo substitution reactions, making isoindolinones versatile precursors.
The strategic placement of bromine and fluorine atoms on the benzene (B151609) ring of this compound enhances its utility. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings), which are fundamental for creating new carbon-carbon or carbon-heteroatom bonds. This allows for the fusion of additional rings or the attachment of complex side chains. The fluorine atom, on the other hand, can activate the ring for nucleophilic aromatic substitution or be used to fine-tune the electronic properties of the final compound.
Research on related isoindolinone derivatives has demonstrated their ability to undergo tandem reactions to produce complex polycyclic systems, such as tricyclic hemiaminals, in a straightforward manner. researchgate.net Furthermore, related heterocyclic systems like isoindoline (B1297411) can be transformed into highly reactive ortho-quinodimethane (o-QDM) intermediates, which readily participate in cycloaddition reactions to form new fused rings. acs.org This reactivity highlights the potential of the isoindolinone core in constructing novel and complex molecular skeletons.
Table 1: Synthetic Methodologies for Elaborating the Isoindolinone Core
| Synthetic Method | Intermediate/Reactant | Resulting Structure Type | Reference |
|---|---|---|---|
| Tandem Aldol (B89426)/Cyclization | 2-cyanobenzaldehyde and active methylene (B1212753) compounds | 3-Substituted Isoindolinones | researchgate.net |
| Electro-catalytic Michael Addition | 3-Carboxylate-substituted isoindolinones | Highly Functionalized Isoindolinones | researchgate.net |
| Palladium-Catalyzed C-H Carbonylation | Primary benzylamines | Benzolactams (Isoindolinones) | organic-chemistry.org |
Applications in Natural Product Synthesis and Analog Development
The isoindolinone nucleus is a privileged scaffold found in a variety of alkaloids isolated from natural sources. jocpr.com Its widespread presence in bioactive natural products has made it an attractive target for synthetic chemists aiming to develop new therapeutic agents.
Notable Natural Products with an Isoindolinone Core:
Lennoxamine
Chilenine
Magallanesine
Nuevamine
Vitedoamine A
The synthesis of analogs of these natural products is a key strategy in drug discovery. Building blocks like this compound are valuable for this purpose. They allow chemists to create derivatives that may have improved potency, selectivity, or pharmacokinetic properties compared to the parent natural product. Multicomponent reactions, such as the Ugi four-component reaction, are powerful tools for rapidly generating libraries of diverse molecules, including natural product analogs based on the isoindolinone framework. researchgate.net The development of isoindolinone derivatives containing features like continuous quaternary carbons has led to bioactive compounds, for example, those showing antiviral activity against SARS-CoV-2 3CL protease. rsc.org
Exploration in Materials Science Research for Functional Organic Materials
While direct research on this compound in materials science is not extensively documented, the structural features of this compound make it a highly promising candidate for the development of novel functional organic materials. The design of such materials often relies on aromatic and heterocyclic building blocks, particularly those that can be readily modified and polymerized. deliuslab.com
The utility of halogenated aromatic compounds is well-established in materials science. For example, brominated indole (B1671886) derivatives have been successfully used as building blocks for organic semiconductors. researchgate.net Similarly, bromo-fluoro substituted quinolines serve as intermediates in the preparation of dyes for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com
The this compound molecule possesses the key attributes needed for these applications:
Aromatic Core: The fused ring system provides a rigid, planar structure that can facilitate π-stacking, which is crucial for charge transport in organic electronic devices.
Bromine Substituent: This group is an ideal anchor for metal-catalyzed cross-coupling reactions. It allows for the extension of the π-conjugated system by linking isoindolinone units together or to other aromatic moieties, a fundamental strategy in creating organic conducting polymers and dyes.
Fluorine Substituent: Fluorination is a common tactic in materials science to tune the electronic properties of organic molecules. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the material, which can improve stability and performance in devices like solar cells and transistors. ossila.com
Table 2: Potential Roles of Structural Features in Functional Materials
| Structural Feature | Potential Function in Materials Science | Relevant Example in Related Systems | Reference |
|---|---|---|---|
| Isoindolinone Core | Rigid, planar scaffold for π-stacking and charge transport. | N/A | |
| Bromine Atom | Site for cross-coupling reactions (e.g., Sonogashira) to form polymers and extend conjugation. | Brominated indoles used to synthesize organic semiconductors. | researchgate.net |
Given these characteristics, derivatives of this compound could be explored for applications as hole-transporting materials, electron-acceptors in solar cells, or as components of novel dyes and sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
